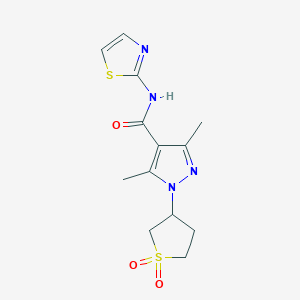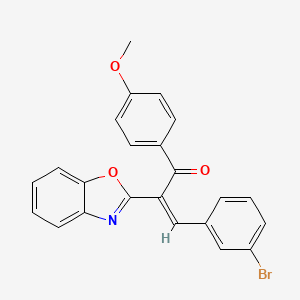
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazole ring, a thiazole ring, and a tetrahydrothiophene ring with a dioxido group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the thiazole ring: This step involves the reaction of the pyrazole derivative with thioamides or thioesters.
Formation of the tetrahydrothiophene ring: This can be synthesized through cyclization reactions involving sulfur-containing compounds.
Oxidation to form the dioxido group: This step involves the oxidation of the tetrahydrothiophene ring to introduce the dioxido group.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, especially at the sulfur-containing tetrahydrothiophene ring.
Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.
Condensation: The carboxamide group can undergo condensation reactions with various reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including material science and catalysis.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared with similar compounds such as:
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide: This compound has a phenyl group instead of the dimethyl groups, leading to different chemical and biological properties.
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: This compound contains an indazole ring, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N4O3S2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O3S2/c1-8-11(12(18)15-13-14-4-5-21-13)9(2)17(16-8)10-3-6-22(19,20)7-10/h4-5,10H,3,6-7H2,1-2H3,(H,14,15,18) |
InChI Key |
MVDMCTPUMYGDGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12167239.png)
![(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one](/img/structure/B12167243.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12167244.png)
![5,7-Bis(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12167247.png)
![{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B12167256.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12167260.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B12167274.png)
![2-Methyl-4-(naphthalen-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B12167276.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12167284.png)
![4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B12167298.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12167304.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B12167313.png)
